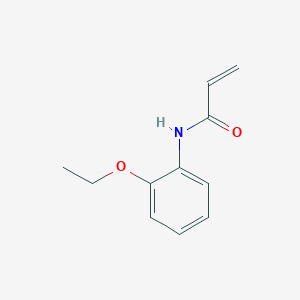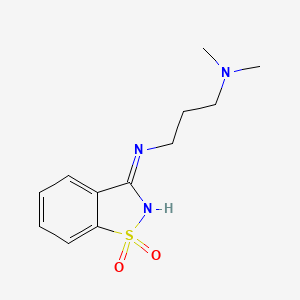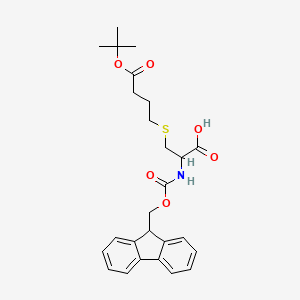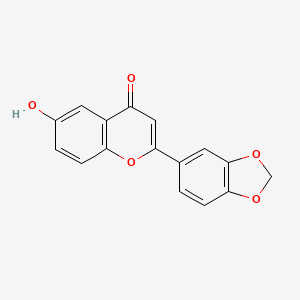
N-(2-ethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-éthoxyphényl)prop-2-ènamide est un composé organique qui appartient à la classe des amides. Il est caractérisé par la présence d'un groupe éthoxy attaché à un cycle phényle, qui est en outre lié à une portion prop-2-ènamide.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du N-(2-éthoxyphényl)prop-2-ènamide peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de la 2-éthoxyaniline avec le chlorure d'acryloyle en présence d'une base telle que la triéthylamine. La réaction se déroule généralement dans des conditions douces, produisant le produit amide souhaité .
Méthodes de production industrielle
La production industrielle du N-(2-éthoxyphényl)prop-2-ènamide peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus. De plus, des techniques de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-éthoxyphényl)prop-2-ènamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe amide en groupe amine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle phényle ou sur la portion amide.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones correspondants, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
Le N-(2-éthoxyphényl)prop-2-ènamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé peut être étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes ou anticancéreuses.
Médecine : La recherche peut explorer son potentiel en tant qu'intermédiaire pharmaceutique ou principe actif dans le développement de médicaments.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques
Mécanisme d'action
Le mécanisme d'action du N-(2-éthoxyphényl)prop-2-ènamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Des études détaillées sur ses interactions moléculaires et ses voies sont essentielles pour comprendre pleinement son mécanisme d'action .
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-hydroxypropyl)-2-méthyl-prop-2-ènamide
- N-(2,4-diméthoxyphényl)-3-(4-éthoxyphényl)prop-2-ènamide
- N-(2-cyclohexylamino)-2-oxoéthyl)-N-(4-octyloxy)phényl-prop-2-ènamide
Unicité
Le N-(2-éthoxyphényl)prop-2-ènamide est unique en raison de la présence du groupe éthoxy sur le cycle phényle, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurelle le distingue des autres composés similaires et peut contribuer à ses applications et propriétés spécifiques .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-9-7-5-6-8-10(9)14-4-2/h3,5-8H,1,4H2,2H3,(H,12,13) |
Clé InChI |
OAZDASKNJKQZDV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,17-Dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12495741.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12495743.png)
![3,4-dimethoxy-N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12495748.png)

![Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495757.png)
![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)
![3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12495767.png)

![2-(1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12495781.png)
![N-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495782.png)

![12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495795.png)
![5,5'-[(3-bromophenyl)methanediyl]bis(1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)](/img/structure/B12495801.png)
![4-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B12495816.png)
